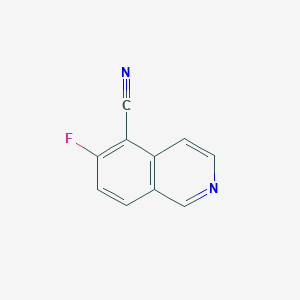

6-Fluoroisoquinoline-5-carbonitrile

Description

Significance of Fluorinated Heterocycles in Contemporary Organic Chemistry

The introduction of fluorine into heterocyclic molecules has a profound impact on their chemical and physical properties. Fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond can significantly alter a molecule's reactivity, stability, and biological activity. This has made fluorinated heterocycles invaluable in various fields, particularly in the development of pharmaceuticals and advanced materials. The presence of fluorine can enhance a drug's metabolic stability, lipophilicity, and binding affinity to target proteins.

Importance of the Isoquinoline (B145761) Scaffold in Chemical Research

The isoquinoline scaffold is a bicyclic aromatic heterocycle that is a core component of many natural products and synthetic compounds with diverse biological activities. smolecule.com Its rigid structure provides a well-defined three-dimensional arrangement for functional groups, making it a privileged scaffold in medicinal chemistry. Isoquinoline derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, and antiviral agents.

Positioning of 6-Fluoroisoquinoline-5-carbonitrile within Fluorinated Isoquinoline Derivatives

This compound belongs to the family of substituted isoquinolines where the core structure is modified with both a fluorine atom and a cyano group. The specific placement of the fluorine at the 6-position and the nitrile at the 5-position influences the electron distribution within the aromatic system, which in turn affects its reactivity and potential interactions with biological targets. While research on this specific isomer is not extensively published, the broader class of fluorinated isoquinoline carbonitriles is of interest as intermediates in the synthesis of more complex molecules. The nitrile group can be readily converted into other functional groups such as carboxylic acids, amines, or amides, providing a versatile handle for further chemical modifications.

Overview of Research Trajectories for this compound

Given the limited specific research on this compound, its research trajectories can be inferred from studies on analogous compounds. A primary application for this compound is likely as a building block in the synthesis of novel bioactive molecules. The combination of the fluorinated isoquinoline core and the reactive nitrile group makes it a valuable precursor for creating libraries of compounds for drug discovery screening. Research would likely focus on leveraging the unique electronic properties conferred by the fluorine and nitrile substituents to design molecules with specific therapeutic activities. For instance, it could be a key intermediate in the synthesis of kinase inhibitors or other targeted therapies where the isoquinoline scaffold is known to be effective.

Structure

3D Structure

Properties

IUPAC Name |

6-fluoroisoquinoline-5-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5FN2/c11-10-2-1-7-6-13-4-3-8(7)9(10)5-12/h1-4,6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEUJLWYTUXJGOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=NC=C2)C#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Fluoroisoquinoline 5 Carbonitrile and Analogues

Historical and Classical Approaches to Isoquinoline (B145761) Ring System Construction

The foundational methods for constructing the isoquinoline core have been established for over a century. These classical reactions remain fundamental in organic synthesis and provide a basis for understanding the logic of isoquinoline assembly.

First discovered in 1893 by August Bischler and Bernard Napieralski, this reaction is a robust method for synthesizing 3,4-dihydroisoquinolines through an intramolecular electrophilic aromatic substitution. wikipedia.orgjk-sci.com The starting materials are β-arylethylamides, which undergo cyclization in the presence of a dehydrating agent. wikipedia.orgnrochemistry.com The resulting dihydroisoquinolines can be subsequently oxidized to form the fully aromatic isoquinoline ring system. wikipedia.orgpharmaguideline.com

The reaction is typically carried out under refluxing acidic conditions. nrochemistry.com The choice of dehydrating agent is crucial, with phosphorus oxychloride (POCl₃) and phosphorus pentoxide (P₂O₅) being commonly employed. wikipedia.orgnrochemistry.comorganic-chemistry.org The reaction mechanism is believed to proceed through either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate, depending on the specific reaction conditions. wikipedia.orgnrochemistry.com The presence of electron-donating groups on the aromatic ring of the β-arylethylamide substrate facilitates the cyclization process. jk-sci.comnrochemistry.com

| Reaction Feature | Description |

| Reactant | β-Arylethylamide or β-arylethylcarbamate wikipedia.org |

| Product | 3,4-Dihydroisoquinoline pharmaguideline.comorganic-chemistry.org |

| Key Reagents | Dehydrating Lewis acids (e.g., POCl₃, P₂O₅, ZnCl₂) nrochemistry.comorganic-chemistry.org |

| Reaction Type | Intramolecular electrophilic aromatic substitution wikipedia.org |

The Pictet–Spengler reaction, reported in 1911, involves the condensation of a β-arylethylamine with an aldehyde or a ketone in the presence of an acid catalyst to form a tetrahydroisoquinoline. name-reaction.comjk-sci.com This reaction is of significant importance in the biosynthesis of numerous alkaloids.

The mechanism begins with the formation of a Schiff base from the amine and the carbonyl compound. jk-sci.com Under acidic conditions, this intermediate is protonated to form an iminium ion, which then undergoes an intramolecular electrophilic attack on the aromatic ring (a 6-endo-trig cyclization) to close the ring. name-reaction.comjk-sci.comyoutube.com A final deprotonation step restores the aromaticity of the benzene (B151609) ring, yielding the tetrahydroisoquinoline product. name-reaction.comquimicaorganica.org Similar to the Bischler-Napieralski reaction, the Pictet-Spengler synthesis proceeds more efficiently when the aryl ring is activated by electron-donating substituents. pharmaguideline.comjk-sci.com

| Reaction Feature | Description |

| Reactants | β-Arylethylamine and an aldehyde or ketone name-reaction.comjk-sci.com |

| Product | 1,2,3,4-Tetrahydroisoquinoline pharmaguideline.comname-reaction.com |

| Catalyst | Protic or Lewis acids name-reaction.comjk-sci.com |

| Key Intermediate | Iminium ion name-reaction.comyoutube.com |

Also dating back to 1893, the Pomeranz–Fritsch reaction is an acid-promoted synthesis of the isoquinoline nucleus from a benzaldehyde (B42025) and a 2,2-dialkoxyethylamine. wikipedia.orgchemistry-reaction.comthermofisher.com This method directly yields the aromatic isoquinoline ring.

The reaction proceeds in two main stages. organicreactions.orgresearchgate.net First, the benzaldehyde and the 2,2-dialkoxyethylamine undergo condensation to form a benzalaminoacetal, which is a type of Schiff base. wikipedia.orgchemistry-reaction.com In the second stage, a strong acid, typically concentrated sulfuric acid, catalyzes the cyclization of this intermediate onto the benzene ring, followed by the elimination of two molecules of alcohol to afford the final aromatic isoquinoline product. wikipedia.orgchemistry-reaction.com While the classic conditions are harsh, modern modifications using Lewis acids like trifluoroacetic anhydride (B1165640) have been developed. wikipedia.org The Pomeranz-Fritsch synthesis is valued for its ability to produce isoquinolines with substitution patterns that may be difficult to access through other classical methods. organicreactions.orgresearchgate.net Although specific, detailed applications of this reaction for the synthesis of 6-fluoro-substituted isoquinolines are not extensively documented in readily available literature, its general versatility for preparing diverse isoquinoline derivatives suggests its potential utility in this context. wikipedia.org

| Reaction Feature | Description |

| Reactants | Benzaldehyde and a 2,2-dialkoxyethylamine wikipedia.org |

| Product | Isoquinoline wikipedia.orgorganicreactions.org |

| Catalyst | Strong protic acid (e.g., H₂SO₄) or Lewis acid wikipedia.org |

| Key Intermediate | Benzalaminoacetal (Schiff base) chemistry-reaction.comthermofisher.com |

Direct Synthetic Routes to 6-Fluoroisoquinoline-5-carbonitrile

The synthesis of a specifically substituted compound like this compound often requires more targeted strategies than the classical methods. These can involve either building the heterocyclic ring onto a pre-functionalized benzene precursor or introducing the desired functional groups after the isoquinoline core has been formed.

Modern synthetic chemistry offers pathways to construct the isoquinoline skeleton from precursors that already contain the required fluoro and cyano functionalities. These methods provide greater control over the final substitution pattern.

An alternative synthetic logic involves the formation of the isoquinoline ring first, followed by the sequential introduction of the fluorine atom and the nitrile group. This approach relies on the regioselectivity of aromatic substitution reactions on the isoquinoline nucleus.

Introduction of the Fluoro Group: Fluorine can be installed on the isoquinoline ring through several methods. If the 6-position is activated, direct electrophilic fluorination might be possible. More commonly, a nucleophilic aromatic substitution (SNAr) reaction is employed, where a precursor with a good leaving group (such as a nitro or chloro group) at the 6-position is treated with a fluoride (B91410) source.

Introduction of the Nitrile Group: The cyano group at the 5-position can be introduced via well-established transformations. A powerful method is the Sandmeyer reaction, which would start from a 5-amino-6-fluoroisoquinoline intermediate. The amino group is converted to a diazonium salt, which is then displaced by a cyanide anion, typically using copper(I) cyanide. This approach has been used in the synthesis of related functionalized isoquinolines, such as 4-fluoroisoquinoline-5-sulfonyl chloride from 5-amino-4-fluoroisoquinoline. google.com Alternatively, modern cross-coupling reactions, such as the palladium-catalyzed cyanation of a 5-halo-6-fluoroisoquinoline (where the halogen is bromine or iodine), provide another reliable route to the nitrile functionality.

Strategies for Fluorine Introduction into Isoquinoline and Isoquinoline Carbonitrile Scaffolds

The introduction of fluorine into aromatic systems like isoquinoline can be challenging due to the high reactivity of fluorinating agents and the relative inertness of C-H bonds. acs.orgnih.gov Various methods have been developed to overcome these hurdles, which can be broadly categorized into nucleophilic, electrophilic, and cyclization approaches. researchgate.net

Nucleophilic aromatic substitution (SNAr) is a cornerstone of fluoroaromatic synthesis. The Halex (Halogen Exchange) reaction is a prominent example, involving the displacement of a halide (typically chloride or bromide) by a fluoride ion. wikipedia.org This process is particularly effective for aromatic rings that are "activated" by the presence of electron-withdrawing groups, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. gchemglobal.com

For isoquinoline scaffolds, a precursor such as a chloro- or bromo-isoquinoline would be required. The reaction is typically performed at high temperatures (150-250 °C) in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or sulfolane, using a source of fluoride such as potassium fluoride (KF) or cesium fluoride (CsF). wikipedia.orggoogle.com The presence of activating groups, such as a nitro or cyano group, on the isoquinoline ring facilitates the substitution. gchemglobal.com

Table 1: General Conditions for the Halex Reaction

| Parameter | Typical Conditions |

|---|---|

| Substrate | Activated aryl chloride or bromide (e.g., nitro-substituted) |

| Fluoride Source | Anhydrous KF, CsF, TBAF |

| Solvent | Polar aprotic (e.g., DMSO, DMF, Sulfolane) |

| Temperature | 150–250 °C |

| Key Feature | Requires electron-withdrawing group to activate the aromatic ring for SNAr |

This table presents generalized conditions for the Halex reaction as described in the sources. wikipedia.orggchemglobal.comchemtube3d.com

Recent advancements in nucleophilic fluorination aim to overcome the harsh conditions of the traditional Halex reaction. Photoredox catalysis, for example, can generate highly reactive intermediates under mild conditions that are readily trapped by even poorly nucleophilic fluoride sources. princeton.edu While direct C-H nucleophilic fluorination of azaarenes is challenging, new concepts are emerging that avoid the formation of high-energy Meisenheimer intermediates, potentially enabling more direct routes to fluorinated heterocycles. acs.orgnih.gov

Electrophilic fluorination involves the reaction of an electron-rich aromatic ring with an electrophilic fluorine source ("F+"). wikipedia.org This approach is common for many aromatic compounds but presents a challenge for electron-deficient heterocycles like isoquinoline, where the nitrogen atom deactivates the ring towards electrophilic attack. acs.orgnih.gov

Despite this, methods for the direct fluorination of quinoline derivatives in acidic media have been reported, suggesting that similar electrophilic substitution processes could be applied to isoquinolines. researchgate.net The reagents used for electrophilic fluorination typically contain a weak, polarized nitrogen-fluorine bond. wikipedia.org Prominent examples of such reagents include Selectfluor (F-TEDA-BF₄), N-fluorobenzenesulfonimide (NFSI), and N-fluoro-o-benzenedisulfonimide (NFOBS). wikipedia.org

The mechanism is thought to proceed via an SN2-type attack of the nucleophilic carbon on the fluorine atom of the N-F reagent or, in some cases, via a single-electron transfer (SET) pathway. wikipedia.org The choice of reagent and reaction conditions is crucial for achieving desired regioselectivity and yield.

Table 2: Common Electrophilic Fluorinating Reagents

| Reagent | Acronym | Key Characteristics |

|---|---|---|

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor | Cationic, highly reactive, soluble in polar solvents |

| N-Fluorobenzenesulfonimide | NFSI | Neutral, stable, widely used for various substrates |

This table summarizes common electrophilic fluorinating agents. wikipedia.org

An alternative strategy for producing fluorinated isoquinolines involves incorporating the fluorine atom during the assembly of the heterocyclic ring system. This approach, known as fluorocyclization, builds the fluorinated scaffold from acyclic precursors. researchgate.net

One documented example is the intramolecular cyclization of o-cyano-β,β-difluorostyrenes. In this method, the styrene derivative reacts with an organolithium reagent, which selectively attacks the cyano carbon. The resulting nitrogen anion then undergoes an intramolecular nucleophilic substitution of one of the vinylic fluorine atoms to form the 3-fluoroisoquinoline ring. nih.gov This strategy provides a regioselective route to fluorinated isoquinolines that might be difficult to access through direct fluorination of a pre-formed ring.

Strategies for Carbonitrile Introduction into Fluoroisoquinoline Scaffolds

Once a fluorinated isoquinoline scaffold is obtained, the next step towards synthesizing this compound is the introduction of the carbonitrile (cyano) group. Common methods include the cyanation of halogenated precursors or the functionalization of activated intermediates like N-oxides.

The substitution of a halogen atom on a fluoroisoquinoline ring with a cyanide group is a widely used and versatile method. This transformation is typically achieved using transition-metal-catalyzed cross-coupling reactions, such as the Rosenmund-von Braun reaction (copper-catalyzed) or palladium-catalyzed cyanation.

A 6-fluoro-5-haloisoquinoline (where the halogen is typically bromine or iodine) would serve as the substrate. This is reacted with a cyanide source, such as potassium cyanide (KCN), sodium cyanide (NaCN), zinc cyanide (Zn(CN)₂), or trimethylsilyl cyanide (TMSCN). The reaction often requires a catalyst, such as a palladium(0) complex (e.g., Pd(PPh₃)₄) or a copper(I) salt (e.g., CuCN), and is typically carried out in a polar solvent like DMF or N-methyl-2-pyrrolidone (NMP) at elevated temperatures. Direct cyanochlorination of isoquinoline using potassium cyanide and sulphuryl chloride has also been reported, illustrating a method for concurrent introduction of chloro and cyano groups. rsc.org

The activation of the isoquinoline ring through N-oxidation provides an alternative route for introducing a cyano group. The N-oxide group increases the reactivity of the heterocyclic ring, particularly at the C1 (α) position, towards nucleophilic attack. acs.org

The Reissert-Henze reaction is a classic example where an N-oxide is treated with a cyanide source in the presence of an acylating agent (e.g., benzoyl chloride or dimethylcarbamoyl chloride), leading to cyanation at the α-position. chem-soc.si A similar strategy involves oxidative cyanation, where a heteroaromatic N-oxide is treated with potassium cyanide and an oxidizing agent like potassium ferricyanide in a protic solvent. acs.org This method allows for the direct synthesis of α-cyano heteroaromatic N-oxides in a single step. For example, isoquinoline 2-oxide reacts with potassium cyanide and potassium ferricyanide to yield 1-cyanoisoquinoline 2-oxide in high yield. acs.org This methodology has also been extended to the C1-functionalization of isoquinoline N-oxide with other groups. nih.gov While this method traditionally targets the C1 position, modifications and substrate control could potentially influence regioselectivity for other positions, such as C5.

Table 3: Comparison of Cyanation Methods for Isoquinolines

| Method | Substrate | Reagents | Typical Position |

|---|---|---|---|

| Transition-Metal Catalyzed | Halogenated Isoquinoline | Cyanide source (e.g., KCN, Zn(CN)₂), Pd or Cu catalyst | Position of the halogen |

| N-Oxide Cyanation (Reissert-type) | Isoquinoline N-Oxide | Cyanide source (e.g., KCN, TMSCN), Acylating agent (e.g., (CH₃)₂NCOCl) | C1 (α-position) |

| Oxidative Cyanation | Isoquinoline N-Oxide | KCN, K₃[Fe(CN)₆] | C1 (α-position) |

This table provides a comparative overview of common cyanation strategies for the isoquinoline ring system. rsc.orgacs.orgchem-soc.si

Advanced Ring Assembly and Functionalization Techniques for Fluorinated Isoquinolines

Modern synthetic chemistry offers a powerful toolkit for the construction of complex molecular architectures like fluorinated isoquinolines. These methods often provide high levels of efficiency, regioselectivity, and functional group tolerance, which are essential for the synthesis of analogues of compounds like this compound.

Transition metal catalysis has become an indispensable tool for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of the isoquinoline core through various cyclization and annulation strategies. These reactions often proceed via C-H bond activation, a process that allows for the direct functionalization of otherwise inert bonds, leading to highly atom-economical synthetic routes.

Rhodium(III) catalysis has been extensively utilized for the synthesis of isoquinoline and isoquinolone derivatives through C-H activation and annulation. These reactions typically involve the coupling of a benzamide or a related aromatic precursor with an alkyne or an alkene. The directing group on the aromatic substrate, often an amide or an oxime, plays a crucial role in directing the catalyst to a specific C-H bond, thereby ensuring high regioselectivity.

For instance, the reaction of N-methoxybenzamides with alkynes in the presence of a Rh(III) catalyst leads to the formation of isoquinolones. This transformation is believed to proceed through a rhodacycle intermediate, which then undergoes migratory insertion of the alkyne and subsequent reductive elimination to afford the cyclized product. The versatility of this method allows for the synthesis of a wide range of substituted isoquinolones, including those bearing fluorine atoms on the aromatic ring.

A notable advancement in this area is the direct assembly of vinyl fluorinated isoquinolines. This has been achieved through a Rh(III)-catalyzed [4+2] annulation of oxadiazoles with difluoromethylene alkynes, demonstrating excellent chemoselectivity and regioselectivity nih.govrsc.org. This method provides a practical route to install a fluorovinyl motif at a specific position within the isoquinoline framework, a valuable functional group in medicinal chemistry.

| Catalyst System | Reactants | Product Type | Key Features |

| [RhCp*Cl2]2/CsOAc | N-methoxybenzamides, Alkynes | Isoquinolones | C-H activation, High regioselectivity |

| [Rh(III)] | Oxadiazoles, Difluoromethylene alkynes | Vinyl fluorinated isoquinolines | [4+2] annulation, Excellent chemoselectivity |

| [Rh(III)] | Aryl ketoximes, Alkynes | Isoquinolines | C-H activation/annulation |

| [Rh(III)] | Benzimidates, Allyl carbonates | Isoquinolines | Cascade C-H activation/cyclization with H2 liberation |

Nickel catalysis has emerged as a cost-effective and powerful alternative to catalysis with precious metals like rhodium and palladium. Nickel-catalyzed annulation reactions have been successfully applied to the synthesis of isoquinolones and isoquinolines. A common strategy involves the coupling of 2-halobenzamides or 2-iodobenzaldimines with alkynes.

These reactions are highly efficient and can tolerate a wide variety of functional groups. For example, the nickel-catalyzed annulation of 2-iodobenzaldimines with various alkynes provides a convenient and highly regioselective route to substituted isoquinolines. The use of inexpensive nickel catalysts makes this method particularly attractive for large-scale synthesis. Furthermore, studies have provided evidence for dual pathways of alkyne insertion in these reactions, offering deeper mechanistic understanding.

| Catalyst System | Reactants | Product Type | Key Features |

| Ni(dppe)Br2/Zn | 2-Halobenzamides, Alkynes | N-substituted isoquinolones | Good to high yields, Regioselective with unsymmetrical alkynes |

| Ni(cod)2/NHC ligand | o-Dihaloarenes, Cyclic imines | Indolo[2,1-a]isoquinolines | Mizoroki-Heck/amination cascade |

| Ni(dppe)Cl2/Et3N | 2-Haloaldimines, Alkynes | 3,4-Disubstituted and 3-substituted isoquinolines | Room temperature reaction, High regioselectivity |

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. The α-arylation of enolates, a powerful C-C bond-forming reaction, has been ingeniously applied to the synthesis of isoquinolines. This strategy typically involves the coupling of a ketone or ester enolate with an ortho-functionalized aryl halide.

The resulting intermediate, a pseudo-1,5-dicarbonyl compound, can then be cyclized in the presence of an ammonia source to construct the isoquinoline ring. This modular and regioselective approach allows for the synthesis of a diverse array of polysubstituted isoquinolines, including those with electron-deficient skeletons which can be challenging to access through traditional methods nih.govrsc.orgrsc.org. The versatility of this method is further demonstrated by its application in one-pot, multi-component procedures researchgate.net.

A concise strategy for constructing the tetrahydroisoquinoline core has also been developed, which involves the palladium-catalyzed intramolecular coupling of an aryl iodide with an ester enolate mdpi.com. This method provides access to the tetrahydroisoquinoline ring in excellent yields mdpi.com.

| Catalyst System | Reactants | Product Type | Key Features |

| (DtBPF)PdCl2/NaOtBu | Ketones, o-Haloaryl acetals | Substituted isoquinolines | One-pot arylation/cyclization, Access to electron-deficient isoquinolines rsc.org |

| Pd(PPh3)4/K3PO4 | β-(N-2-iodobenzyl)-amino ester | Tetrahydroisoquinoline core | Intramolecular α-arylation of an ester enolate mdpi.com |

| [Pd(II)] | Isoquinoline N-oxides, Aromatic nitroalkenes | C1-Benzoyl isoquinolines | Remote C-H bond activation and intramolecular oxygen atom transfer rsc.orgnih.gov |

Cobalt catalysis has gained prominence as a more sustainable and economical alternative to noble metal catalysis. Cobalt(III)-catalyzed C-H activation and annulation reactions have been developed for the synthesis of isoquinolines and isoquinolones. Similar to rhodium catalysis, these reactions often employ a directing group to achieve high regioselectivity.

An efficient and atom-economical approach involves the use of azines, which undergo annulation with alkynes via sequential C-H/N-N bond activation using an air-stable cobalt catalyst rsc.org. This method is particularly noteworthy as it proceeds without the need for an external oxidant. The development of enantioselective cobalt-catalyzed C-H activation and annulation processes has also enabled the atroposelective synthesis of isoquinolinones, providing access to axially chiral molecules.

| Catalyst System | Reactants | Product Type | Key Features |

| [Cp*Co(III)] | Benzamides, Alkynes | Isoquinolones | C-H activation/annulation, High regioselectivity |

| [Co(III)] | Azines, Alkynes | Isoquinolines | External oxidant-free, High atom economy rsc.org |

| Co(OAc)2·4H2O/Chiral ligand | Benzamides, Alkynes | Axially chiral isoquinolinones | Enantioselective C-H activation/annulation |

While transition metal catalysis offers powerful synthetic tools, the development of metal-free synthetic methods is of great interest due to concerns about cost, toxicity, and metal contamination in the final products. Several metal-free approaches for the synthesis of isoquinoline and its analogues have been reported.

These methods often rely on the use of strong acids, bases, or organocatalysts to promote the desired cyclization reactions. For example, a metal-free oxidative cycloaddition of substituted benzamides and alkynes has been developed using bis(trifluoracetoxy)iodobenzene (PIFA) and trifluoroacetic acid (TFA). This method allows for the convenient preparation of a wide variety of isoquinolones under mild conditions.

Visible-light-promoted reactions have also emerged as a green and sustainable approach. For instance, the visible-light-induced cyclization of o-alkynyl benzylazides with seleno-reagents provides access to seleno-substituted isoquinoline derivatives. Additionally, the use of reusable Lewis acidic ionic liquids as catalysts for radical-cascade alkylation and cyclization reactions represents a sustainable and metal-free method for synthesizing alkylated isoquinoline-1,3-(2H,4H)-diones.

| Method | Reactants | Product Type | Key Features |

| Iodine(III)-promoted oxidative cycloaddition | Substituted benzamides, Alkynes | Isoquinolones | Metal-free, Mild conditions |

| Visible-light-promoted selenylation/cyclization | o-Alkynyl benzylazides, Seleno-reagents | Seleno-substituted isoquinolines | Metal-free, Green chemistry |

| Lewis acidic ionic liquid catalysis | N-Alkyl-N-methacryloyl benzamides, Unactivated alkanes | Alkylated isoquinoline-1,3-(2H,4H)-diones | Metal-free, Reusable catalyst |

| Three-component reaction | 2-Aryl-N-acryloyl indoles, Sulfur dioxide, Aryldiazonium tetrafluoroborates | Sulfonylated indolo[2,1-a]isoquinolines | Metal-free, Mild conditions |

Alkenyl sp2 C-H and C-F Bond Functionalizations

The functionalization of traditionally inert C-H and C-F bonds has emerged as a powerful and atom-economical strategy in modern organic synthesis. For the construction of complex heterocyclic frameworks like isoquinolines, these methods offer novel pathways that avoid pre-functionalized starting materials. Specifically, transition-metal-catalyzed reactions involving the activation of aryl C-H bonds and subsequent coupling with alkenyl partners provide a direct route to the isoquinoline core. While a direct synthesis of this compound using this approach is not prominently documented, the synthesis of closely related fluorinated isoquinolone analogues has been successfully demonstrated through methodologies that functionalize alkenyl sp2 C-H and C-F bonds.

A notable advancement in this area is the rhodium(III)-catalyzed C-H activation of benzamides and their subsequent annulation with fluorinated alkenes. rsc.orgnih.gov Research has shown that the reaction of various N-substituted benzamides with 2,2-difluorovinyl tosylate can lead to different classes of fluorinated isoquinolones, with the reaction pathway being controlled by the choice of directing group on the benzamide nitrogen. nih.govacs.org

Rhodium(III)-Catalyzed Synthesis of 4-Fluoroisoquinolin-1(2H)-ones

One effective strategy employs N-methoxy (N-OMe) benzamides as starting materials. The reaction, catalyzed by a rhodium(III) complex, proceeds via an initial ortho-C-H activation of the benzamide. This is followed by the insertion of the 2,2-difluorovinyl tosylate partner into the rhodium-carbon bond, forming a seven-membered rhodacycle intermediate. nih.gov A subsequent β-fluoride elimination from this intermediate, followed by reductive elimination, leads to the formation of a monofluorinated alkene. This intermediate can then undergo a one-pot acid-mediated cyclization to furnish the final 4-fluoroisoquinolin-1(2H)-one products in good yields. nih.gov This pathway demonstrates a cascade process involving the functionalization of both an aryl C-H bond and an alkenyl C-F bond (via elimination).

The scope of this transformation is broad, accommodating a range of substituents on the benzamide ring. Both electron-donating and electron-withdrawing groups are well-tolerated, highlighting the robustness of the catalytic system.

Table 1: Synthesis of 4-Fluoroisoquinolin-1(2H)-one Analogues via Rh(III)-Catalyzed C-H Activation Reaction of N-methoxy benzamides with 2,2-difluorovinyl tosylate followed by acid treatment.

| Entry | Benzamide Substituent (R) | Product | Yield (%) |

|---|---|---|---|

| 1 | H | 4-Fluoroisoquinolin-1(2H)-one | 75 |

| 2 | 4-Me | 7-Methyl-4-fluoroisoquinolin-1(2H)-one | 81 |

| 3 | 4-OMe | 7-Methoxy-4-fluoroisoquinolin-1(2H)-one | 85 |

| 4 | 4-F | 4,7-Difluoroisoquinolin-1(2H)-one | 72 |

| 5 | 4-Cl | 7-Chloro-4-fluoroisoquinolin-1(2H)-one | 78 |

| 6 | 4-CF₃ | 7-(Trifluoromethyl)-4-fluoroisoquinolin-1(2H)-one | 65 |

| 7 | 3-Me | 6-Methyl-4-fluoroisoquinolin-1(2H)-one | 70 |

Rhodium(III)-Catalyzed Synthesis of gem-Difluorinated Dihydroisoquinolin-1(2H)-ones

Alternatively, when N-pivaloyloxy (N-OPiv) benzamides are used, the reaction with 2,2-difluorovinyl tosylate follows a different pathway. nih.gov While the initial C-H activation and insertion into the rhodacycle intermediate are similar, the subsequent step is a C-N bond-forming reductive elimination instead of β-fluoride elimination. nih.govacs.org This results in a [4+2] annulation product, yielding 3,3-difluoro-3,4-dihydroisoquinolin-1(2H)-ones. In this process, the N-OPiv group acts as an internal oxidant. acs.org This directing-group-dependent selectivity provides a versatile platform for accessing different classes of fluorinated isoquinolone analogues from common precursors.

Table 2: Synthesis of gem-Difluorinated Dihydroisoquinolin-1(2H)-one Analogues Reaction of N-pivaloyloxy benzamides with 2,2-difluorovinyl tosylate.

| Entry | Benzamide Substituent (R) | Product | Yield (%) |

|---|---|---|---|

| 1 | H | 3,3-Difluoro-3,4-dihydroisoquinolin-1(2H)-one | 88 |

| 2 | 4-Me | 7-Methyl-3,3-difluoro-3,4-dihydroisoquinolin-1(2H)-one | 95 |

| 3 | 4-tBu | 7-(tert-Butyl)-3,3-difluoro-3,4-dihydroisoquinolin-1(2H)-one | 89 |

| 4 | 4-F | 3,3,7-Trifluoro-3,4-dihydroisoquinolin-1(2H)-one | 80 |

| 5 | 4-Cl | 7-Chloro-3,3-difluoro-3,4-dihydroisoquinolin-1(2H)-one | 85 |

| 6 | 4-Br | 7-Bromo-3,3-difluoro-3,4-dihydroisoquinolin-1(2H)-one | 81 |

| 7 | 5-Me | 8-Methyl-3,3-difluoro-3,4-dihydroisoquinolin-1(2H)-one | 79 |

These methodologies, rooted in the functionalization of alkenyl C-H and C-F bonds within a catalytic cycle, represent a significant strategy for the synthesis of valuable fluorinated isoquinoline analogues. The findings provide a foundational framework that could potentially be adapted for the targeted synthesis of this compound.

Reaction Chemistry and Derivatization Strategies of 6 Fluoroisoquinoline 5 Carbonitrile

Transformations at the Nitrile Moiety

The carbon-nitrogen triple bond of the nitrile group in 6-Fluoroisoquinoline-5-carbonitrile is a versatile functional handle that can be readily converted into other important chemical entities, including primary amines and carboxylic acids. It also participates in addition and cycloaddition reactions, further expanding its synthetic potential.

Reduction Reactions to Amine Derivatives

The reduction of the nitrile group to a primary amine represents a fundamental transformation, yielding 6-fluoroisoquinolin-5-yl)methanamine. This conversion is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Lithium aluminum hydride is a potent reagent capable of reducing a wide variety of functional groups, including nitriles. The reaction generally proceeds by the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, followed by a second hydride addition to the intermediate imine anion. An aqueous workup then protonates the resulting diamino dianion to furnish the primary amine. While highly effective, LiAlH₄ is a strong and somewhat non-selective reducing agent, which must be considered in the context of other potentially reducible functional groups within a molecule.

Catalytic hydrogenation offers a milder alternative for nitrile reduction. This method typically employs hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or nickel. The reaction is heterogeneous, occurring on the surface of the metal catalyst. This method is often more economical and can exhibit greater chemoselectivity compared to hydride reagents.

A representative method for the reduction of nitriles to primary amines is the use of diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride. This system has been shown to be effective for a variety of aromatic nitriles.

| Reagent/Method | Product | General Conditions |

| Lithium Aluminum Hydride (LiAlH₄) | (6-Fluoroisoquinolin-5-yl)methanamine | Inert solvent (e.g., THF, diethyl ether), followed by aqueous workup. |

| Catalytic Hydrogenation | (6-Fluoroisoquinolin-5-yl)methanamine | H₂ gas, metal catalyst (e.g., Pd/C, PtO₂), solvent (e.g., ethanol, methanol). |

| Diisopropylaminoborane/cat. LiBH₄ | (6-Fluoroisoquinolin-5-yl)methanamine | THF, room temperature to reflux. |

Table 1: Representative Reduction Reactions of the Nitrile Moiety

Hydrolysis to Carboxylic Acid Derivatives

The nitrile group can be hydrolyzed to a carboxylic acid, yielding 6-Fluoroisoquinoline-5-carboxylic acid, under either acidic or basic conditions. libretexts.orggoogle.com This transformation provides a route to another key class of derivatives with broad synthetic utility.

Acid-catalyzed hydrolysis typically involves heating the nitrile under reflux with a strong aqueous acid, such as hydrochloric acid or sulfuric acid. libretexts.org The reaction proceeds through initial protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. Subsequent nucleophilic attack by water leads to the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. researchgate.net

Alkaline hydrolysis is achieved by heating the nitrile with a strong base like sodium hydroxide (B78521). libretexts.org The hydroxide ion acts as the nucleophile, attacking the nitrile carbon. The initially formed imine anion is protonated by water to give an amide intermediate, which is then hydrolyzed to the carboxylate salt. Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and isolate the free carboxylic acid.

| Conditions | Intermediate | Final Product (after workup) |

| Acidic (e.g., aq. HCl, heat) | 6-Fluoroisoquinoline-5-carboxamide | 6-Fluoroisoquinoline-5-carboxylic acid |

| Basic (e.g., aq. NaOH, heat) | 6-Fluoroisoquinoline-5-carboxamide | 6-Fluoroisoquinoline-5-carboxylic acid |

Table 2: Hydrolysis of the Nitrile Moiety

Nucleophilic Additions to the Nitrile

The electrophilic carbon atom of the nitrile group is susceptible to attack by various nucleophiles. Organometallic reagents, such as Grignard reagents and organolithium compounds, can add to the nitrile to form ketones after hydrolysis of the intermediate imine. This reaction provides a powerful method for the formation of new carbon-carbon bonds at the C5 position.

Cycloaddition Reactions Involving the Nitrile Group

The nitrile group can participate as a dipolarophile in [3+2] cycloaddition reactions. A particularly relevant transformation is the reaction with azides to form tetrazoles. This reaction is often catalyzed by a Lewis acid, such as zinc salts, and can be performed in various solvents, including water. bldpharm.comgoogle.com The resulting 5-(6-fluoroisoquinolin-5-yl)-1H-tetrazole represents a valuable heterocyclic derivative, as the tetrazole ring is often used as a bioisostere for a carboxylic acid group in medicinal chemistry.

| Reactant | Product | General Conditions |

| Sodium Azide (NaN₃) | 5-(6-Fluoroisoquinolin-5-yl)-1H-tetrazole | Lewis acid catalyst (e.g., ZnCl₂), solvent (e.g., water, DMF), heat. bldpharm.comgoogle.com |

Table 3: Representative Cycloaddition Reaction of the Nitrile Moiety

Reactivity of the Fluorine Substituent

The fluorine atom at the C6 position of the isoquinoline (B145761) ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the heterocyclic ring system. This provides a valuable pathway for the introduction of a variety of substituents at this position.

Nucleophilic Aromatic Substitution (SNAr) Reactions

In SNAr reactions, a nucleophile attacks the carbon atom bearing the fluorine leaving group, proceeding through a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate, and thus the feasibility of the reaction, is enhanced by the presence of electron-withdrawing groups on the aromatic ring. The isoquinoline core itself provides this activation.

A wide range of nucleophiles can be employed in these reactions, including amines, alkoxides, and thiolates, leading to the corresponding 6-amino, 6-alkoxy, and 6-thioalkoxy isoquinoline derivatives, respectively. The reaction conditions typically involve heating the substrate with the nucleophile in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). In some cases, the presence of a base is required to generate the active nucleophile or to neutralize the hydrogen fluoride (B91410) byproduct.

| Nucleophile | Product | General Conditions |

| Amines (R-NH₂) | 6-(Alkylamino/Arylamino)isoquinoline-5-carbonitrile | Polar aprotic solvent (e.g., DMF, DMSO), heat, optional base (e.g., K₂CO₃). |

| Alkoxides (R-O⁻) | 6-Alkoxyisoquinoline-5-carbonitrile | Alcohol solvent (R-OH) with a base (e.g., NaH, NaOR), or a pre-formed alkoxide salt. |

| Thiolates (R-S⁻) | 6-(Alkylthio/Arylthio)isoquinoline-5-carbonitrile | Polar aprotic solvent (e.g., DMF), base (e.g., K₂CO₃). |

Table 4: Representative SNAr Reactions of the Fluorine Substituent

Functionalization at Other Positions of the Isoquinoline Core

Beyond the inherent reactivity of the existing substituents, the isoquinoline core itself can be further functionalized at its vacant carbon positions.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for modifying aromatic rings. libretexts.org In isoquinoline, the pyridine (B92270) ring is electron-deficient and generally unreactive towards electrophiles, especially in acidic media where the nitrogen atom is protonated. Therefore, substitution typically occurs on the benzene (B151609) ring, favoring positions C5 and C8, as this preserves the aromaticity of the pyridine ring in the reaction intermediate. quimicaorganica.orgquora.com

For this compound, the situation is more complex. The benzene ring is heavily substituted with two strong electron-withdrawing groups (EWG), the 5-cyano and 6-fluoro groups, which significantly deactivate the entire ring towards electrophilic attack. Predicting the regioselectivity requires analyzing the cumulative directing effects of these groups and the inherent reactivity of the isoquinoline nucleus.

Deactivation: Both the nitrile (-CN) and fluorine (-F) groups are deactivating. The nitrile group is one of the strongest deactivating groups, while fluorine is the least deactivating of the halogens.

Directing Effects: The C6-fluoro group is an ortho, para-director, meaning it directs incoming electrophiles to the C5 and C7 positions. The C5-cyano group is a meta-director, directing to the C4 and C6-benzylic positions.

Table 1: Predicted Regioselectivity for Electrophilic Aromatic Substitution

| Position | Influence of Isoquinoline Ring | Influence of C6-Fluoro (o,p-director) | Influence of C5-Cyano (m-director) | Overall Likelihood |

|---|---|---|---|---|

| C4 | Disfavored | - | Meta (Activating) | Possible, but on a highly deactivated ring |

| C7 | Disfavored | Para (Activating) | - | Possible, but on a highly deactivated ring |

| C8 | Favored | - | - | Possible, influenced by base ring reactivity |

A more modern and selective approach to functionalizing the isoquinoline core is through transition-metal-catalyzed directed C-H functionalization. nih.gov This method utilizes an existing functional group to direct a catalyst to a specific C-H bond, typically in an ortho position.

In this compound, two directing groups can be exploited:

Isoquinoline Nitrogen: The lone pair on the nitrogen atom can coordinate to a metal center (e.g., Rh, Ru, Pd, Ir) and direct the functionalization of the C8-H bond. acs.org This is a common strategy for functionalizing quinolines and isoquinolines.

Nitrile Group: The nitrile group is also a known directing group for C-H activation, capable of directing a catalyst to its ortho positions. acs.org In this molecule, the positions ortho to the C5-nitrile are C4 and C6. Since C6 is substituted with fluorine, the nitrile group would exclusively direct functionalization to the C4-H bond.

The competition between N-directed C8 functionalization and CN-directed C4 functionalization could potentially be controlled by the choice of metal catalyst and ligands, offering a powerful tool for regioselective derivatization.

Metal-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgwikipedia.orgwikipedia.orgresearchgate.net These reactions typically involve the coupling of an organometallic reagent with an organic halide or pseudohalide (like a triflate).

For this compound, direct participation in standard cross-coupling reactions is challenging as it lacks the typical bromo, iodo, or triflate leaving groups. The C-F bond is generally unreactive in palladium-catalyzed couplings, although activation is possible under specific conditions. A more common approach involves the synthesis of a halogenated precursor (e.g., 8-bromo-6-fluoroisoquinoline-5-carbonitrile) which can then readily participate in these transformations.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (boronic acid or ester) with an aryl halide to form a C-C bond. It is widely used due to the stability and low toxicity of the boron reagents. researchgate.net

Heck Reaction: The Heck reaction forms a C-C bond by coupling an aryl halide with an alkene. organic-chemistry.orgchim.it It is a powerful method for synthesizing substituted alkenes.

Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne to form a C-C bond, yielding an aryl-alkyne. libretexts.orgorganic-chemistry.org It typically uses a palladium catalyst and a copper(I) co-catalyst.

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling an aryl halide with an amine. wikipedia.org It is a premier method for synthesizing aryl amines. A study on the closely related 6-Bromoisoquinoline-1-carbonitrile demonstrated a successful Buchwald-Hartwig amination on a kilogram scale using a Pd(dba)₂/BINAP catalyst system, highlighting the applicability of this chemistry to the isoquinoline core. scite.ai

Table 2: Overview of Key Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Reactant 1 (Isoquinoline) | Reactant 2 | Bond Formed | Typical Catalyst System |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-X (X=Br, I, OTf) | R-B(OH)₂ | Ar-R | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base |

| Heck | Ar-X (X=Br, I, OTf) | Alkene | Ar-Alkene | Pd(0) catalyst (e.g., Pd(OAc)₂), Base |

| Sonogashira | Ar-X (X=Br, I, OTf) | Terminal Alkyne | Ar-Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base |

| Buchwald-Hartwig | Ar-X (X=Br, I, OTf) | Amine (R₂NH) | Ar-NR₂ | Pd(0) catalyst, Ligand (e.g., BINAP, XPhos), Base |

Mechanistic Investigations of Relevant Transformations for 6 Fluoroisoquinoline 5 Carbonitrile Synthesis and Reactivity

Elucidation of Catalytic Cycles in Transition Metal-Mediated Processes

The introduction of a nitrile group onto an isoquinoline (B145761) scaffold, particularly at the C5 position adjacent to a fluorine atom at C6, is often achieved through transition metal-catalyzed cyanation reactions. Palladium-catalyzed processes are among the most common and well-studied for aryl halides. researchgate.netnih.gov A plausible catalytic cycle for the synthesis of 6-fluoroisoquinoline-5-carbonitrile from a precursor such as 5-halo-6-fluoroisoquinoline is depicted below, based on established mechanisms for palladium-catalyzed cyanation. researchgate.netresearchgate.net

The cycle is generally understood to proceed through the following key steps:

Oxidative Addition: A low-valent Pd(0) complex, typically stabilized by phosphine (B1218219) ligands, undergoes oxidative addition to the C-X bond (where X is a halide like Br or I) of the 5-halo-6-fluoroisoquinoline substrate. This forms a Pd(II) intermediate. The rate of this step is influenced by the nature of the halide and the electron density of the aromatic ring.

Transmetalation: A cyanide source, often a zinc or copper cyanide salt, transfers the cyanide group to the palladium center, displacing the halide. This step is often a critical and complex part of the cycle, as excess free cyanide can poison the palladium catalyst. nih.govresearchgate.net

Reductive Elimination: The Pd(II) intermediate undergoes reductive elimination to form the C-CN bond of the final product, this compound, and regenerate the active Pd(0) catalyst.

The presence of the 6-fluoro substituent is expected to influence the electronics of the isoquinoline ring system, potentially affecting the rates of the oxidative addition and reductive elimination steps.

Table 1: Postulated Key Intermediates in the Palladium-Catalyzed Cyanation of 5-Halo-6-fluoroisoquinoline

| Step | Intermediate | Description |

| 1 | Pd(0)L_n | Active catalyst |

| 2 | [Ar-Pd(II)(X)L_n] | Oxidative addition product (Ar = 6-fluoroisoquinolin-5-yl) |

| 3 | [Ar-Pd(II)(CN)L_n] | Transmetalation product |

This table presents hypothetical intermediates based on established catalytic cycles for similar transformations.

Studies on Regioselectivity and Chemoselectivity Control

The control of regioselectivity in the functionalization of isoquinoline is a significant challenge due to the presence of multiple reactive sites. The inherent electronic properties of the isoquinoline nucleus generally direct electrophilic attack to the C4, C5, and C7 positions. rsc.org However, the introduction of a substituent like fluorine can significantly alter this preference.

In the context of synthesizing this compound, a key consideration is the regioselective introduction of the cyano group. If starting from 6-fluoroisoquinoline (B87247), a direct C-H cyanation would need to be highly selective for the C5 position. The fluorine atom at C6, being an electron-withdrawing group, would deactivate the ring towards electrophilic attack but could direct nucleophilic attack or metalation to adjacent positions.

Computational studies on related N-heterocycles have shown that the site of C-H functionalization can often be predicted by analyzing the most electrophilic positions after activation of the ring. nih.gov For instance, in the cyanation of 6-ring N-containing heterocycles activated by triflic anhydride (B1165640), cyanation tends to occur at the most electrophilic positions. nih.gov The presence of the fluorine atom in 6-fluoroisoquinoline would enhance the electrophilicity of the adjacent carbon atoms, potentially favoring functionalization at C5 and C7.

Chemoselectivity is also a critical aspect, especially when multiple functional groups are present. For instance, in palladium-catalyzed cyanations, the choice of catalyst and reaction conditions is crucial to avoid side reactions, such as the substitution of the fluorine atom, although C-F bonds are generally less reactive than C-Br or C-I bonds in such cross-coupling reactions. mit.edu

Table 2: Predicted Relative Reactivity for Cyanation at Different Positions of 6-Fluoroisoquinoline

| Position | Predicted Relative Reactivity | Rationale |

| C5 | High | Activated by both the ring nitrogen and the adjacent fluorine atom. |

| C7 | Moderate | Activated by the fluorine atom. |

| C4 | Low | Less electronically favored compared to C5. |

| C8 | Low | Less electronically favored compared to C5. |

This table is based on general principles of electronic effects in aromatic systems and lacks direct experimental data for the target molecule.

Transition State Analysis for Key Bond-Forming Steps

The key bond-forming step in the synthesis of this compound via palladium catalysis is the reductive elimination from the Pd(II) intermediate. The transition state for this step involves the simultaneous breaking of the Pd-C and Pd-CN bonds and the formation of the C-CN bond. The geometry and energy of this transition state are influenced by the steric and electronic properties of the ligands on the palladium center and the substituents on the isoquinoline ring.

The electron-withdrawing nature of the 6-fluoro substituent would likely stabilize the transition state for reductive elimination, potentially accelerating this step. Computational studies on similar palladium-catalyzed cross-coupling reactions have provided insights into the structures of these transition states, often revealing a three-centered arrangement of the palladium, the aryl carbon, and the incoming nucleophile.

Alternatively, if the cyanation proceeds through a nucleophilic aromatic substitution (SNAr) mechanism on a suitably activated 6-fluoroisoquinoline precursor (e.g., with an additional activating group), the key transition state would be the Meisenheimer complex. This is a negatively charged intermediate where the cyanide ion has added to the aromatic ring. The stability of this complex is crucial for the reaction to proceed. The presence of the electron-withdrawing fluorine atom and the ring nitrogen would help to stabilize the negative charge in the Meisenheimer complex, making an SNAr pathway more plausible, especially if a good leaving group is present at the 5-position.

Kinetic Studies and Reaction Rate Determinants

Kinetic studies on the synthesis of this compound are not available in the public domain. However, based on analogous palladium-catalyzed cyanation reactions, the rate-determining step can be either the oxidative addition or the reductive elimination, depending on the specific substrate, catalyst, and reaction conditions. nih.gov

For electron-rich aryl halides, oxidative addition is often the slow step, while for electron-poor systems, reductive elimination can be rate-limiting. The 6-fluoroisoquinoline system is electron-deficient, which might suggest that reductive elimination could be a significant kinetic barrier. However, the use of appropriate ligands can modulate the rates of these steps.

In the case of a potential SNAr reaction, the rate would be dependent on the concentration of both the 6-fluoroisoquinoline substrate and the cyanide nucleophile. The rate is also highly sensitive to the nature of the solvent and the presence of any activating groups on the isoquinoline ring. Kinetic studies on the SNAr of fluoropyridines have shown that these reactions can be significantly faster than with their chloro-analogues under certain conditions. acs.org

Table 3: Potential Rate-Determining Steps and Influencing Factors

| Reaction Type | Potential Rate-Determining Step | Key Influencing Factors |

| Palladium-catalyzed Cyanation | Oxidative Addition or Reductive Elimination | Ligand choice, nature of halide, temperature, cyanide concentration. |

| Nucleophilic Aromatic Substitution (SNAr) | Formation of Meisenheimer complex | Leaving group ability, solvent polarity, concentration of nucleophile. |

This table outlines potential kinetic determinants based on established mechanistic principles for related reactions.

Computational Studies and Theoretical Insights into 6 Fluoroisoquinoline 5 Carbonitrile

Density Functional Theory (DFT) Calculations

DFT has become a primary tool for investigating the electronic structure and reactivity of organic molecules. For 6-Fluoroisoquinoline-5-carbonitrile, DFT calculations can provide a wealth of information.

The electronic landscape of a molecule dictates its reactivity. For this compound, the presence of the electron-withdrawing fluorine and cyano groups, coupled with the inherent electronic nature of the isoquinoline (B145761) ring system, creates a unique distribution of electron density.

DFT calculations can precisely map this distribution and quantify key electronic parameters. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability.

Local reactivity descriptors, such as the Fukui functions, can pinpoint the specific atoms within the molecule that are most susceptible to electrophilic or nucleophilic attack. In the case of this compound, these calculations would likely indicate that the carbon atoms of the isoquinoline ring are the most probable sites for further functionalization.

Table 1: Calculated Electronic Properties of this compound and Related Compounds (Illustrative Data)

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Electronegativity (χ) | Chemical Hardness (η) | Electrophilicity Index (ω) |

| Isoquinoline | -6.52 | -0.85 | 5.67 | 3.685 | 2.835 | 2.39 |

| 6-Fluoroisoquinoline (B87247) | -6.78 | -1.10 | 5.68 | 3.940 | 2.840 | 2.73 |

| 5-Cyanoisoquinoline | -7.05 | -1.95 | 5.10 | 4.500 | 2.550 | 3.97 |

| This compound | -7.25 | -2.20 | 5.05 | 4.725 | 2.525 | 4.42 |

Note: The data in this table is illustrative and based on general trends observed for similar aromatic systems. Specific values would require dedicated DFT calculations.

DFT is instrumental in elucidating the mechanisms of chemical reactions. For the synthesis of this compound, key steps would involve the introduction of the fluoro and cyano groups onto the isoquinoline scaffold. These transformations, often proceeding via nucleophilic aromatic substitution (SNAr), can be modeled computationally.

By mapping the potential energy surface of the reaction, stationary points, including reactants, products, intermediates, and transition states, can be located. This allows for a step-by-step visualization of the reaction pathway. For example, in a hypothetical SNAr reaction to introduce the cyano group, DFT could model the formation of the Meisenheimer complex, a key intermediate in this type of reaction.

The transition state represents the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. DFT calculations can be used to determine the geometry and energy of transition states. The energy difference between the reactants and the transition state defines the activation energy barrier.

For the synthesis of this compound, modeling the transition states for the fluorination and cyanation steps would provide valuable insights into the feasibility and kinetics of these reactions. For instance, comparing the energy barriers for cyanation at different positions on the 6-fluoroisoquinoline precursor would help to understand the regioselectivity of the reaction.

Table 2: Calculated Activation Energy Barriers for a Hypothetical Cyanation Reaction (Illustrative Data)

| Reaction | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) |

| Cyanation at C5 of 6-Fluoroisoquinoline | 0.0 | +25.3 | 25.3 |

| Cyanation at C7 of 6-Fluoroisoquinoline | 0.0 | +28.9 | 28.9 |

Note: This data is hypothetical and serves to illustrate the type of information that can be obtained from transition state modeling.

Quantum Chemical Modeling of Fluorination and Cyanation Processes

Beyond DFT, other quantum chemical methods can be applied to model the specifics of fluorination and cyanation. These processes can involve different reagents and mechanisms. For instance, fluorination can be achieved using nucleophilic or electrophilic fluorine sources. Similarly, cyanation can be accomplished through various methods, including the use of cyanide salts or organometallic reagents.

Quantum chemical modeling can help in understanding the subtle differences between these methods. For example, it can be used to study the interaction of the isoquinoline substrate with different fluorinating or cyanating agents, providing insights into the most effective reagents for the desired transformation.

Prediction of Regioselectivity and Stereoselectivity in Synthetic Routes

The synthesis of a specific isomer like this compound requires precise control over the regioselectivity of the reactions. Computational models are increasingly used to predict the outcome of reactions where multiple isomers can be formed. marshall.edu

By calculating the relative energies of the intermediates and transition states for reactions at different positions on the isoquinoline ring, it is possible to predict the most likely site of substitution. marshall.edu For instance, in the cyanation of 6-fluoroisoquinoline, computational models could predict whether the cyano group would preferentially add to the C5 or C7 position. These predictions can guide the design of synthetic routes to maximize the yield of the desired product.

Molecular Dynamics Simulations (if applicable)

While DFT and other quantum chemical methods are excellent for studying the properties of single molecules and reaction pathways, molecular dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in solution. MD simulations can provide insights into how the solvent affects the conformation and reactivity of this compound.

For example, MD simulations could be used to study the solvation of the molecule, revealing how solvent molecules arrange themselves around the solute and how this affects its properties. beilstein-journals.org If this molecule were to be investigated as a potential drug candidate, MD simulations could also be used to model its interaction with a biological target, such as a protein binding site. nih.gov

Applications of 6 Fluoroisoquinoline 5 Carbonitrile in Advanced Organic Synthesis

Role as a Synthetic Building Block for Complex Molecules

Theoretically, 6-Fluoroisoquinoline-5-carbonitrile could serve as a foundational scaffold for the synthesis of more complex, biologically active molecules. The presence of both an electron-withdrawing fluorine atom and a nitrile group on the benzo- portion of the isoquinoline (B145761) ring system activates the molecule for certain chemical transformations. However, specific, published examples of its use as a starting material in multi-step syntheses of complex natural products or pharmaceutical agents are not readily found. Its structural relative, 6-Chloro-5-fluoroisoquinoline-1-carbonitrile, is commercially available, indicating that halogenated isoquinoline carbonitriles are recognized as potentially useful intermediates in research and development.

Construction of Fused and Polycyclic Heterocyclic Architectures

The construction of fused and polycyclic heterocyclic systems is a significant area of organic synthesis, often leading to novel compounds with unique three-dimensional shapes and biological activities. The strategic placement of the nitrile and fluorine groups on the this compound backbone could, in principle, be exploited to build such elaborate structures. For instance, the nitrile group could participate in cyclization reactions to form an additional fused ring. General methodologies for the synthesis of fused nitrogen-containing heterocycles are well-established, but their specific application starting from this compound has not been detailed in the accessible literature.

Development of Ligands for Catalysis and Materials Science

The development of novel ligands is crucial for advancing transition-metal catalysis and creating new materials with tailored electronic or photophysical properties. The nitrogen atom of the isoquinoline ring and the nitrile group of this compound offer potential coordination sites for metal ions. Modification of this scaffold could lead to the design of new bidentate or polydentate ligands. However, there is currently a lack of published research demonstrating the synthesis of such ligands derived from this specific compound and their subsequent application in catalysis or materials science.

Future Research Directions and Outlook for 6 Fluoroisoquinoline 5 Carbonitrile

Development of More Sustainable and Green Synthetic Methodologies

The development of environmentally benign and efficient synthetic routes to 6-Fluoroisoquinoline-5-carbonitrile and its derivatives is a critical area for future research. Current synthetic strategies for isoquinoline (B145761) skeletons often rely on traditional methods that may involve harsh reaction conditions, toxic reagents, and multiple steps, leading to significant waste generation. nih.govharvard.eduyoutube.com Future efforts should focus on the principles of green chemistry to create more sustainable processes.

Key research avenues include:

Catalytic C-H Activation: Exploring transition-metal catalyzed C-H activation/functionalization reactions could provide a more atom-economical approach to the isoquinoline core, reducing the need for pre-functionalized starting materials. organic-chemistry.org

One-Pot and Tandem Reactions: Designing multi-component reactions or tandem catalytic cycles that allow for the construction of the this compound scaffold in a single, efficient operation would significantly improve process efficiency and reduce waste. nih.govgoogle.com

Use of Greener Solvents and Reagents: Investigating the use of renewable or less toxic solvents and replacing hazardous reagents with more benign alternatives will be crucial. For instance, recent advancements in the synthesis of sulfonyl fluorides using safer reagents could inspire greener approaches for related transformations. eurekalert.org

| Green Chemistry Approach | Potential Advantage for this compound Synthesis |

| C-H Activation | Fewer synthetic steps, reduced waste |

| One-Pot Reactions | Increased efficiency, time and resource savings |

| Bio-catalysis | Mild reaction conditions, high selectivity |

| Use of Green Solvents | Reduced environmental impact and improved safety |

Exploration of Novel Reactivity Patterns and Transformations

The reactivity of this compound is largely unexplored. Future research should systematically investigate the chemical behavior of this molecule to unlock new synthetic pathways and applications. The interplay between the electron-withdrawing nature of the fluorine and nitrile groups and the aromatic isoquinoline system is expected to lead to unique reactivity. researchgate.net

Areas for investigation include:

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 6-position could be susceptible to nucleophilic displacement, allowing for the introduction of a wide range of functional groups.

Transformations of the Nitrile Group: The nitrile functionality is a versatile precursor for various other groups, such as amines, amides, carboxylic acids, and tetrazoles, each opening up new avenues for derivatization.

Cycloaddition Reactions: The isoquinoline ring system can participate in various cycloaddition reactions, potentially leading to novel polycyclic and heterocyclic scaffolds.

Integration with Flow Chemistry and Automated Synthesis

To accelerate the discovery and optimization of reactions involving this compound, the adoption of modern synthesis technologies is essential. Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processing. amt.uknih.govdurham.ac.ukresearchgate.netresearchgate.net

Future research in this area should focus on:

Developing Continuous Flow Syntheses: Translating key synthetic steps for the preparation of this compound into continuous flow processes can lead to improved safety, scalability, and product consistency. durham.ac.ukresearchgate.net

Automated Reaction Screening: Utilizing automated platforms to rapidly screen a wide range of reaction conditions (catalysts, ligands, solvents, temperature) will accelerate the discovery of optimal synthetic protocols.

In-line Analysis and Optimization: Integrating real-time analytical techniques (e.g., HPLC, NMR) into flow systems will enable rapid process optimization and control.

| Technology | Benefit for this compound Research |

| Flow Chemistry | Enhanced safety, scalability, and process control |

| Automated Synthesis | High-throughput screening of reaction conditions |

| In-line Analytics | Real-time optimization and quality control |

Expansion of Catalytic Applications and Ligand Design

The nitrogen atom in the isoquinoline ring and the potential for coordination with the nitrile group suggest that this compound and its derivatives could serve as novel ligands in catalysis. nih.gov

Future directions in this area include:

Design of Chiral Ligands: The synthesis of chiral derivatives of this compound could lead to new classes of ligands for asymmetric catalysis.

Photoredox Catalysis: The fluorescent properties inherent in some isoquinoline derivatives suggest that novel photocatalysts could be developed from this scaffold. mdpi.com

Coordination Chemistry: Investigating the coordination behavior of this compound with various metal centers could uncover new catalysts with unique reactivity and selectivity.

Advanced Computational Methodologies in Compound Design and Reaction Prediction

Computational chemistry and in silico modeling will be invaluable tools in guiding the future research and development of this compound. nih.govresearchgate.netnih.govmdpi.com

Key areas for computational investigation include:

Predicting Reactivity and Reaction Mechanisms: Density Functional Theory (DFT) and other quantum chemical methods can be used to predict the most likely sites of reaction and to elucidate complex reaction mechanisms. nih.gov

Virtual Screening for Biological Targets: If developed as a scaffold for medicinal chemistry, computational docking and molecular dynamics simulations can be used to screen virtual libraries of this compound derivatives against biological targets. nih.govnih.gov

In Silico Design of Novel Ligands: Computational tools can aid in the rational design of new ligands based on the this compound framework with tailored electronic and steric properties for specific catalytic applications. mdpi.com

Concluding Remarks

The future of research on this compound is bright and full of potential. By focusing on sustainable synthesis, exploring novel reactivity, embracing modern synthetic technologies, expanding its role in catalysis, and leveraging advanced computational tools, the scientific community can unlock the full potential of this intriguing molecule. The insights gained from these future studies are poised to contribute significantly to the advancement of chemical synthesis, medicinal chemistry, and materials science.

Q & A

What frameworks (e.g., FINER criteria) ensure research questions on this compound are novel and impactful?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.